1,1-dibenzyl-3-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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Overview
Description
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a pyrazole ring, which is further substituted with benzyl and chlorobenzyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution with Benzyl and Chlorobenzyl Groups: The pyrazole ring is then substituted with benzyl and chlorobenzyl groups using Friedel-Crafts alkylation or similar methods.
Introduction of the Thiourea Group: The final step involves the reaction of the substituted pyrazole with thiourea or its derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or benzyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyrazoles and benzyl derivatives.
Scientific Research Applications
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.
N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA: Another similar compound with a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C27H27ClN4S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea |
InChI |
InChI=1S/C27H27ClN4S/c1-20-26(21(2)32(30-20)19-24-13-15-25(28)16-14-24)29-27(33)31(17-22-9-5-3-6-10-22)18-23-11-7-4-8-12-23/h3-16H,17-19H2,1-2H3,(H,29,33) |
InChI Key |
GPMSBNPXORZIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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